Product packaging for (4-Chloro-3-methoxyphenyl)methanol(Cat. No.:CAS No. 13726-17-5)

(4-Chloro-3-methoxyphenyl)methanol

Cat. No.: B1599991
CAS No.: 13726-17-5
M. Wt: 172.61 g/mol
InChI Key: QLZSSNHHXWSELG-UHFFFAOYSA-N
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Description

Contextualization within Substituted Benzyl (B1604629) Alcohols in Organic Synthesis

Substituted benzyl alcohols are a class of organic compounds that feature a hydroxyl group attached to a benzyl group, which in turn bears other substituents on the aromatic ring. These compounds are fundamental in organic synthesis due to the reactivity of the benzylic alcohol moiety. wikipedia.org Like most alcohols, they can react with carboxylic acids to form esters, which are important in various industries and as protecting groups in complex syntheses. wikipedia.org

The synthesis of substituted benzyl alcohols can be achieved through several methods. A common laboratory approach involves the reduction of the corresponding substituted benzoic acids or aldehydes. For instance, (4-Chloro-3-methoxyphenyl)methanol can be synthesized with high yield by the reduction of 4-chloro-3-methoxybenzoic acid using a borane-tetrahydrofuran (B86392) complex. chemicalbook.com Modern synthetic strategies for this class of compounds also include transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the construction of the carbon skeleton with high efficiency and functional group tolerance. organic-chemistry.org Furthermore, advancements in green chemistry have led to the development of sustainable methods like electro-organic synthesis for producing substituted benzyl alcohol derivatives. youtube.com The versatility of these synthetic routes allows chemists to access a wide array of substituted benzyl alcohols with diverse substitution patterns for various applications.

Significance as an Intermediate in Fine Chemical Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex molecules, often referred to as fine chemicals. These are pure, single substances produced in limited quantities and are used as specialty chemicals in various industries. The utility of this compound as an intermediate stems from its functional groups, which can be manipulated selectively to build larger molecular frameworks.

The hydroxymethyl (-CH₂OH) group can be oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions. The chloro and methoxy (B1213986) substituents on the benzene (B151609) ring influence the reactivity of the aromatic system and provide sites for further functionalization. This multi-functionality makes the compound a versatile precursor in multi-step syntheses. It is utilized in organic chemistry research for the preparation of complex molecules, which aids in the investigation of chemical reactions and mechanisms. myskinrecipes.com Its applications also extend into the agrochemical sector, where it contributes to the development of pesticides and herbicides. myskinrecipes.com

Overview of Research Trajectories Involving the Chemical Compound

Research involving this compound and its derivatives often falls within the domain of medicinal chemistry and materials science. The specific substitution pattern of this molecule makes it an attractive scaffold for the design of biologically active compounds.

A notable area of research is in the development of kinase inhibitors. For example, a derivative of this compound was instrumental in the discovery of a highly potent and selective Janus kinase 1 (JAK1) inhibitor. nih.gov In this research, the core structure related to (4-chloro-3-methoxyphenyl)amine, which can be synthesized from the corresponding alcohol, was optimized to improve ligand efficiency, bioavailability, and solubility. nih.gov This ultimately led to the identification of a clinical candidate, highlighting the importance of this chemical moiety in drug discovery programs. nih.gov The research demonstrates how the specific chlorine and methoxy substitution pattern can be exploited to achieve selectivity and favorable pharmacokinetic properties in drug candidates. nih.gov

Research AreaCompound DerivativeKey Finding
Medicinal Chemistry 3-((4-Chloro-3-methoxyphenyl)amino)-1H-pyrazole-4-carboxamide derivativesDiscovery of a potent and selective Janus kinase 1 (JAK1) inhibitor with potential for clinical development. nih.gov
Agrochemicals Various derivativesUsed as an intermediate in the synthesis of pesticides and herbicides. myskinrecipes.com

Table 2: Research Applications of this compound and its Derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClO2 B1599991 (4-Chloro-3-methoxyphenyl)methanol CAS No. 13726-17-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chloro-3-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZSSNHHXWSELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448001
Record name (4-chloro-3-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13726-17-5
Record name (4-chloro-3-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Derivatization Strategies

Reactions Involving the Hydroxyl Group

The benzylic hydroxyl group is a primary site for a variety of chemical modifications, including conversions to ethers, esters, aldehydes, carboxylic acids, and amines.

The hydroxyl group of (4-Chloro-3-methoxyphenyl)methanol can readily undergo etherification and esterification reactions, which are common strategies for protecting the alcohol functionality or for introducing new molecular fragments.

Etherification: This process involves the conversion of the alcohol's -OH group into an ether linkage (-OR). Standard methods, such as the Williamson ether synthesis, can be employed. The alcohol is typically first deprotonated with a base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide or a similar electrophilic substrate.

Esterification: The hydroxyl group can be acylated to form esters. This is often achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base like pyridine. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can be used. Alkyl chloroformates are also effective reagents for creating ester derivatives. researchgate.net These reactions are fundamental in derivatization strategies for analytical purposes and in synthetic chemistry. researchgate.netmdpi.com

The primary alcohol group of this compound can be oxidized to two different oxidation states: the corresponding aldehyde or the carboxylic acid, depending on the reagents and reaction conditions used. ambeed.com

Oxidation to Aldehyde: Careful selection of a mild oxidizing agent allows for the selective oxidation of the primary alcohol to 4-chloro-3-methoxybenzaldehyde (B170670). Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for this transformation, which stops the oxidation at the aldehyde stage. This aldehyde is a valuable intermediate in its own right, used in the synthesis of various pharmaceuticals and other complex organic molecules. chemimpex.com

Oxidation to Carboxylic Acid: The use of strong oxidizing agents will convert the primary alcohol directly to 4-chloro-3-methoxybenzoic acid. chemicalbook.com Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium. libretexts.org Photocatalytic systems using oxygen as the oxidant have also been developed for the efficient conversion of aromatic alcohols to carboxylic acids. nih.gov The general equation for the oxidation of a primary alcohol to a carboxylic acid is: 3RCH₂OH + 2Cr₂O₇²⁻ + 16H⁺ → 3RCOOH + 4Cr³⁺ + 11H₂O libretexts.org

A summary of the oxidation products is presented in the table below.

Table 1: Oxidation Products of this compound
Starting Material Product Name Reagent Type
This compound 4-Chloro-3-methoxybenzaldehyde Mild Oxidizing Agent (e.g., PCC)
This compound 4-Chloro-3-methoxybenzoic acid Strong Oxidizing Agent (e.g., KMnO₄)

While the alcohol itself is not directly aminated, it serves as a precursor to the aldehyde required for reductive amination. mdpi.com This two-step, one-pot process is a cornerstone of amine synthesis. organic-chemistry.org

First, this compound is oxidized to 4-chloro-3-methoxybenzaldehyde as described previously. This aldehyde is then reacted with a primary or secondary amine in the presence of a reducing agent. The reaction proceeds through an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be used, including sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (STAB), or catalytic hydrogenation. mdpi.comorganic-chemistry.org This method is highly versatile for creating a wide array of substituted amines. For instance, derivatives containing the (4-chloro-3-methoxyphenyl)amino moiety have been investigated as potent enzyme inhibitors in medicinal chemistry. nih.gov

Reactions Involving the Aromatic Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (SₑAr), where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The position of substitution is directed by the existing substituents: the chloro group, the methoxy (B1213986) group, and the hydroxymethyl group.

Directing Effects:

-OCH₃ (Methoxy): A strongly activating, ortho-, para- directing group due to its ability to donate electron density to the ring via resonance.

-Cl (Chloro): A deactivating, ortho-, para- directing group. It withdraws electron density inductively (deactivating) but can donate via resonance (directing).

-CH₂OH (Hydroxymethyl): A weakly deactivating, meta- directing group.

The combined influence of these groups determines the regioselectivity of substitution reactions. The powerful activating effect of the methoxy group is typically dominant.

Nitration is a classic example of electrophilic aromatic substitution, typically carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com For this compound, the substitution pattern is dictated by the existing groups. The position most activated towards electrophilic attack is C-5, which is ortho to the strongly activating methoxy group and meta to the chloro group. The existence of the compound (4-Chloro-3-nitrophenyl)methanol, where the nitro group is at the C-5 position, confirms this regiochemical outcome. sigmaaldrich.com Nitration at the other ortho position to the methoxy group (C-2) is sterically hindered by the adjacent hydroxymethyl group.

Further halogenation of the aromatic ring can be achieved using standard electrophilic halogenation conditions, such as bromine (Br₂) in the presence of a Lewis acid catalyst. libretexts.org Similar to nitration, the position of the incoming halogen is determined by the directing effects of the ring's substituents. The activating methoxy group directs the electrophile to its ortho and para positions. Since the para position is already occupied by the chloro atom, substitution occurs at the available ortho position (C-5). The synthesis of (3-Bromo-4-chloro-5-methoxyphenyl)methanol demonstrates that bromination indeed occurs at the C-5 position, yielding a tri-substituted benzene ring. bldpharm.com

Table 2: Summary of Electrophilic Aromatic Substitution Reactions

Reaction Reagents Major Product Position of Substitution
Nitration HNO₃ / H₂SO₄ (4-Chloro-5-nitro-3-methoxyphenyl)methanol C-5
Bromination Br₂ / FeBr₃ (5-Bromo-4-chloro-3-methoxyphenyl)methanol C-5

Formation of Heterocyclic Scaffolds Utilizing the Chemical Compound

This compound, and more frequently its oxidized form, 4-chloro-3-methoxybenzaldehyde, serve as a key building block for the synthesis of a variety of heterocyclic compounds. These heterocyclic systems are of significant interest due to their prevalence in biologically active molecules.

Synthesis of Chalcones and Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their broad spectrum of biological activities. jetir.org They are typically synthesized via the Claisen-Schmidt condensation, an aldol (B89426) condensation between a substituted benzaldehyde (B42025) and an acetophenone (B1666503). jetir.orgufms.br

The reaction of 4-chloro-3-methoxybenzaldehyde with various acetophenones in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, yields the corresponding chalcone derivatives. jetir.orgresearchgate.net For instance, the condensation of 4-chloro-3-methoxybenzaldehyde with an appropriate acetophenone under basic conditions affords the respective chalcone. researchgate.net Solvent-free methods, involving grinding the reactants with a solid base, have also been reported to produce chalcones in high yields. researchgate.net

The synthesis of a series of chalcones has been achieved by reacting various benzaldehydes and acetophenones in the presence of solid sodium hydroxide, resulting in high yields and purity. researchgate.net Another approach involves the acid-mediated aldol condensation using catalysts like p-toluenesulfonic acid. ufms.br

Table 1: Examples of Chalcone Synthesis

Reactant 1Reactant 2Catalyst/ConditionsProductYieldReference
4-chloro-3-methoxybenzaldehydeAcetophenoneSolid NaOH, grinding(E)-1-phenyl-3-(4-chloro-3-methoxyphenyl)prop-2-en-1-oneHigh researchgate.net
Vanillin (4-hydroxy-3-methoxybenzaldehyde)Acetophenonep-toluenesulfonic acid, methanol (B129727)4-hydroxy-3-methoxychalconeNot specified ufms.br
4-chloro-2-hydroxyacetophenone4-chloro benzaldehydeKOH, ethanol (B145695)4,4'-dichloro, 2'-hydroxy chalconeNot specified scribd.com

Incorporation into Azetidinone and Thiazolidinone Structures

The this compound moiety can be incorporated into pharmacologically relevant heterocyclic systems such as azetidinones (β-lactams) and thiazolidinones. This is typically achieved through multi-step synthetic sequences starting from 4-chloro-3-methoxybenzaldehyde.

The synthesis of these heterocycles often begins with the formation of a Schiff base (imine) from the condensation of 4-chloro-3-methoxybenzaldehyde with a primary amine. nih.govcellmolbiol.orgresearchgate.net

For the synthesis of azetidinones , the resulting Schiff base can undergo a [2+2] cycloaddition reaction with chloroacetyl chloride in the presence of a base like triethylamine. researchgate.net

For the synthesis of thiazolidinones , the Schiff base is reacted with thioglycolic acid or other mercaptoacetic acid derivatives. nih.govcellmolbiol.orgresearchgate.net This cyclocondensation reaction leads to the formation of the 4-thiazolidinone (B1220212) ring. cellmolbiol.orgnih.gov

Table 2: Synthesis of Azetidinones and Thiazolidinones

Starting AldehydeAmineCyclizing AgentHeterocyclic ProductReference
4-chloro-3-methoxybenzaldehyde2,6-Diaminobenzo[1,2-d:4,5-d']bisthiazoleChloroacetyl chlorideAzetidinone derivative researchgate.net
4-chloro-3-methoxybenzaldehyde2,6-Diaminobenzo[1,2-d:4,5-d']bisthiazoleThioglycolic acidThiazolidinone derivative researchgate.net
Various aromatic aldehydesBenzidineThioglycolic acidThiazolidine-4-one derivative cellmolbiol.org

Construction of Pyrazole (B372694) and Pyrazoline Derivatives

Chalcones derived from 4-chloro-3-methoxybenzaldehyde are valuable precursors for the synthesis of five-membered nitrogen-containing heterocycles like pyrazoles and pyrazolines. nih.govthepharmajournal.com Pyrazolines are a class of heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms and a double bond. nih.govelifesciences.org

The reaction of these α,β-unsaturated ketones with hydrazine (B178648) or its derivatives leads to the formation of the pyrazoline ring through a cyclocondensation reaction. nih.govthepharmajournal.com For example, reacting a chalcone with hydrazine hydrate (B1144303) in a suitable solvent like ethanol can yield the corresponding pyrazoline. thepharmajournal.com The use of substituted hydrazines, such as phenylhydrazine, allows for the synthesis of N-substituted pyrazolines. nih.gov

Pyrazoles can be obtained from pyrazolines by oxidation or can be synthesized directly from 1,3-dicarbonyl compounds, which can be derived from chalcones.

Table 3: Synthesis of Pyrazole and Pyrazoline Derivatives from Chalcones

Chalcone DerivativeReagentHeterocyclic ProductYieldReference
Chalcone from 3,4,5-trimethoxyacetophenoneHydrazine and acetic acidN-1-acetyl-4,5-dihydropyrazoline50.8% - 82.4% nih.govelifesciences.org
Chalcone from 3,4,5-trimethoxyacetophenoneHydrazine and propionic acidN-1-propionyl-4,5-dihydropyrazoline4.9% - 79.7% nih.govelifesciences.org
Chalcone from p-hydroxyacetophenoneHydrazinePyrazoline derivativeGood thepharmajournal.com
1-Adamantyl chalconeSubstituted phenylhydrazinePyrazole-based adamantyl heterocycleModerate to good nih.gov
Chalcone from 4-formyl pyrazoleMalononitrilePyridine-3-carbonitrileNot specified orientjchem.org

Benzoxazole (B165842) and Quinazoline (B50416) System Formation

The this compound framework can also be utilized in the synthesis of fused heterocyclic systems like benzoxazoles and quinazolines.

Benzoxazoles are bicyclic compounds containing a benzene ring fused to an oxazole (B20620) ring. chemicalbook.com A common synthetic route involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. organic-chemistry.orgijpbs.com In the context of the target compound, 4-chloro-3-methoxybenzaldehyde can be used as the aldehyde component in a reaction with an o-aminophenol. This condensation, often promoted by an acid catalyst, leads to the formation of the benzoxazole ring system. ijpbs.comnih.gov

Quinazolines are another important class of fused heterocycles, composed of a benzene ring fused to a pyrimidine (B1678525) ring. The synthesis of quinazolines can be achieved through various methods, including the reaction of 2-aminobenzonitriles with orthoesters and boronic acids, or the cyclization of 2-aminobenzylamines with aldehydes. organic-chemistry.org The aldehyde functionality of 4-chloro-3-methoxybenzaldehyde makes it a suitable partner in these synthetic strategies. For instance, its reaction with 2-aminobenzylamine derivatives can lead to the formation of quinazoline scaffolds. organic-chemistry.org

Table 4: Synthesis of Benzoxazole and Quinazoline Derivatives

HeterocycleStarting MaterialsKey ReactionReference
Benzoxazoleo-aminophenol and 4-chloro-3-methoxybenzaldehydeCondensation-cyclization ijpbs.comnih.gov
Quinazoline2-aminobenzylamine and 4-chloro-3-methoxybenzaldehydeCondensation-cyclization organic-chemistry.org
Quinazoline2-aminobenzonitrile, triethyl orthoformate, and an arylboronic acidPalladium-catalyzed cascade reaction organic-chemistry.org

Imidazole (B134444) and Benzimidazole (B57391) Derivatives

The synthesis of imidazole and benzimidazole derivatives can also incorporate the this compound scaffold, primarily through its aldehyde form.

Imidazoles are five-membered heterocycles with two non-adjacent nitrogen atoms. A common method for their synthesis is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or an ammonium (B1175870) salt). jocpr.comrsc.org In this context, 4-chloro-3-methoxybenzaldehyde can serve as the aldehyde component.

Benzimidazoles , which feature a benzene ring fused to an imidazole ring, are often synthesized by the condensation of an o-phenylenediamine with an aldehyde. thieme-connect.deorganic-chemistry.org The reaction of 4-chloro-3-methoxybenzaldehyde with an o-phenylenediamine derivative, typically in the presence of an oxidizing agent or under acidic conditions, will yield the corresponding 2-substituted benzimidazole. thieme-connect.denih.gov

Table 5: Synthesis of Imidazole and Benzimidazole Derivatives

HeterocycleStarting MaterialsKey ReactionReference
Imidazole1,2-dicarbonyl, 4-chloro-3-methoxybenzaldehyde, ammonium acetate (B1210297)Radziszewski reaction jocpr.com
Benzimidazoleo-phenylenediamine, 4-chloro-3-methoxybenzaldehydeCondensation-cyclization thieme-connect.deorganic-chemistry.org

Thiazine (B8601807) Synthesis

The direct involvement of this compound in thiazine synthesis is not prominently documented. Instead, its primary role is as a stable precursor to 4-chloro-3-methoxybenzaldehyde, a key intermediate in the construction of the thiazine ring. The synthetic route typically involves a two-step process: the oxidation of the alcohol to an aldehyde, followed by a condensation and cyclization sequence to form the thiazine derivative.

Step 1: Oxidation to 4-chloro-3-methoxybenzaldehyde

The initial and crucial step is the oxidation of the benzylic alcohol function of this compound to the corresponding aldehyde, 4-chloro-3-methoxybenzaldehyde. This transformation can be achieved using a variety of standard oxidizing agents. The resulting aldehyde is a versatile building block for subsequent reactions. chemimpex.com

Step 2: Chalcone Formation via Claisen-Schmidt Condensation

The synthesized 4-chloro-3-methoxybenzaldehyde serves as the aldehydic component in a Claisen-Schmidt condensation reaction. nih.gov This reaction, which involves an aldol condensation between an aromatic aldehyde and a ketone, is a fundamental method for synthesizing chalcones, or α,β-unsaturated ketones. wpmucdn.com These chalcones are critical intermediates for building various heterocyclic systems, including thiazines. thepharmajournal.com For instance, 4-chloro-3-methoxybenzaldehyde can be reacted with an appropriate acetophenone derivative in the presence of a base, such as sodium hydroxide or potassium hydroxide, to yield a substituted chalcone. nih.govresearchgate.net

Table 1: Synthesis of Chalcone Intermediate from 4-Chloro-3-methoxybenzaldehyde

Reactant AReactant BCatalyst/SolventProductYieldRef
4-Chloro-3-methoxybenzaldehydeAcetophenoneNaOH / Ethanol(E)-1-phenyl-3-(4-chloro-3-methoxyphenyl)prop-2-en-1-oneHigh nih.gov
4-Chloro-3-methoxybenzaldehyde4-HydroxyacetophenoneKOH / Methanol(E)-1-(4-hydroxyphenyl)-3-(4-chloro-3-methoxyphenyl)prop-2-en-1-one~93-97% nih.gov
4-Chloro-3-methoxybenzaldehyde1-(10-dodecylphenothiazin-2-yl)ethan-1-oneNaOH / Ethanol3-(4-chloro-3-methoxyphenyl)-1-(10-dodecylphenothiazin-2-yl)prop-2-en-1-one50% mdpi.com

Step 3: Cyclization to form the Thiazine Ring

The final step involves the reaction of the synthesized chalcone with a reagent that provides the requisite sulfur and nitrogen atoms to form the 1,3-thiazine ring. Thiourea (B124793) is a commonly used reagent for this purpose. thepharmajournal.comorientjchem.org The reaction is typically carried out in an alcoholic solvent with a base, such as sodium hydroxide. thepharmajournal.com The process involves the Michael addition of the thiourea to the α,β-unsaturated carbonyl system of the chalcone, followed by an intramolecular condensation and dehydration to yield the final 4,6-disubstituted-6H-1,3-thiazin-2-amine derivative. researchgate.net

Table 2: Synthesis of Thiazine Derivatives from Chalcones

Chalcone IntermediateReagentConditionsProductYieldRef
(E)-1-phenyl-3-(3-methoxyphenyl)prop-2-en-1-one*Thiourea10% NaOH / Ethanol, Reflux6-(3-methoxyphenyl)-4-phenyl-4H- researchgate.netnih.govthiazin-2-ylamine- orientjchem.org
Substituted ChalconesThioureaAlcoholic NaOH1,3-Thiazine DerivativesHigh thepharmajournal.com
Substituted ChalconesThiosemicarbazide (B42300)NaOH / Ethanol, RefluxN-(4-aryl-6-aryl-6H-1,3-thiazin-2-yl)amine derivatives- researchgate.net

*Note: This is an illustrative example using a structurally similar methoxy-substituted chalcone, as specific yield data for the 4-chloro-3-methoxy derivative was not detailed in the searched literature.

Multi-component Reactions and Cascade Sequences

While direct participation of this compound in multi-component reactions (MCRs) is uncommon, its oxidized form, 4-chloro-3-methoxybenzaldehyde, is an important substrate for these highly efficient synthetic strategies. chemimpex.com MCRs are convergent reactions where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. beilstein-journals.org These reactions are characterized by high atom economy and step efficiency, often proceeding through a cascade of elementary reaction steps, making them a prime example of cascade sequences. nih.govrsc.org

The aldehyde group of 4-chloro-3-methoxybenzaldehyde is highly reactive and can readily participate in the initial steps of many well-known MCRs, such as the Hantzsch dihydropyridine (B1217469) synthesis, Biginelli reaction, or Ugi and Passerini reactions, which often commence with the condensation between an aldehyde and an amine. beilstein-journals.orgbeilstein-journals.org

For example, in the Hantzsch synthesis of dihydropyridines, an aldehyde (such as 4-chloro-3-methoxybenzaldehyde), two equivalents of a β-ketoester, and an ammonia source react to form a dihydropyridine core, a scaffold with significant pharmacological importance. beilstein-journals.org This reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration steps.

Although specific examples detailing the use of 4-chloro-3-methoxybenzaldehyde in every type of MCR are not exhaustively documented in the provided search results, its utility as a substituted aromatic aldehyde makes it a suitable candidate for inclusion in the design of MCRs to generate libraries of complex molecules. chemimpex.com The synthesis of triazine-based chalcones itself can be part of a multi-step, one-pot sequence leading to more complex heterocyclic systems. nih.gov

Table 3: Representative Multi-component Reaction Involving an Aromatic Aldehyde

Reaction NameReactant 1Reactant 2Reactant 3Reactant 4Product TypeRef
Hantzsch ReactionAromatic AldehydeEthyl Acetoacetate (2 eq.)Ammonia-1,4-Dihydropyridines beilstein-journals.org
Ugi ReactionAromatic AldehydeAmineCarboxylic AcidIsocyanideα-Acylamino Amides beilstein-journals.org
Petasis ReactionAromatic AldehydeSecondary AmineBoronic Acid-β-Amino Alcohols beilstein-journals.org
Biginelli ReactionAromatic AldehydeUreaEthyl Acetoacetate-Dihydropyrimidinones beilstein-journals.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method that probes the magnetic properties of atomic nuclei. For (4-Chloro-3-methoxyphenyl)methanol, ¹H and ¹³C NMR are fundamental for elucidating its structure.

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton.

Methoxy (B1213986) Protons (-OCH₃): A characteristic singlet is observed for the three protons of the methoxy group.

Methylene (B1212753) Protons (-CH₂OH): The two protons of the methylene group adjacent to the hydroxyl group also typically appear as a singlet.

Aromatic Protons: The protons on the benzene (B151609) ring exhibit distinct signals, often as multiplets, due to their specific positions relative to the chloro and methoxy substituents.

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton TypeChemical Shift (δ, ppm)MultiplicityIntegration
-OCH₃~3.8-3.9Singlet3H
-CH₂OH~4.5-4.7Singlet2H
Aromatic-H~6.8-7.4Multiplet3H

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.

Aliphatic Carbons: The carbon of the methoxy group (-OCH₃) and the methylene group (-CH₂OH) resonate in the aliphatic region of the spectrum.

Aromatic Carbons: The six carbons of the benzene ring give rise to distinct signals in the aromatic region. The chemical shifts are influenced by the attached chloro and methoxy groups.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon TypeChemical Shift (δ, ppm)
-OCH₃~55-56
-CH₂OH~63-65
Aromatic Carbons~110-158

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons, particularly within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of this compound and in deducing its structural features through fragmentation analysis.

High-resolution mass spectrometry provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₈H₉ClO₂), HRMS can confirm its molecular formula by matching the experimentally measured exact mass to the calculated theoretical mass.

In the mass spectrometer, molecules are ionized and can break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, common fragmentation pathways observed in techniques like electrospray ionization (ESI-MS) include the loss of a water molecule (H₂O). chemicalbook.com

A typical fragmentation observed is the peak corresponding to [M+H-H₂O]⁺, which has a mass-to-charge ratio (m/z) of 155 and 157, reflecting the isotopic pattern of chlorine. chemicalbook.com

Table 3: Mass Spectrometry Data for this compound

Ionm/z (Mass-to-Charge Ratio)Interpretation
[M+H-H₂O]⁺155, 157Loss of water from the protonated molecule, showing the characteristic chlorine isotope pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When infrared radiation is passed through a sample, the bonds absorb energy corresponding to their natural vibrational frequencies, and these absorptions are detected and plotted on a spectrum.

For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its primary alcohol, methoxy ether, and substituted benzene ring structures. While a specific experimental spectrum is not publicly available, the expected absorption regions can be predicted based on established correlation tables and data from analogous molecules. For instance, the IR analysis of a related compound, 4-methoxyphenyl (B3050149) methanol (B129727), confirms the presence of an aromatic alcohol and an ether linkage newdrugapprovals.org.

The key functional groups and their anticipated vibrational frequencies are detailed below.

Interactive Table: Expected IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
AlcoholO-H stretch3500 - 3200Strong, Broad
Aromatic RingC-H stretch3100 - 3000Medium
Aliphatic (CH₂ & CH₃)C-H stretch3000 - 2850Medium
Aromatic RingC=C stretch1600 - 1450Medium to Weak
Aryl EtherC-O stretch (asymmetric)1275 - 1200Strong
Primary AlcoholC-O stretch~1050Strong
Aryl HalideC-Cl stretch850 - 550Medium to Strong

The presence of a broad, strong band in the 3500-3200 cm⁻¹ region would be definitive evidence of the hydroxyl (-OH) group from the alcohol. Strong absorptions around 1250 cm⁻¹ and 1050 cm⁻¹ would confirm the C-O stretching of the aryl ether and the primary alcohol, respectively. Aromatic C=C stretching bands and C-H stretching above 3000 cm⁻¹ would verify the benzene ring, while the C-Cl stretch would appear in the fingerprint region.

X-ray Crystallography for Solid-State Structure Determination

A search of the scientific literature and crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. Therefore, no experimental data on its crystal system, space group, or unit cell dimensions are available.

If a suitable single crystal of the compound were analyzed, the resulting data would provide the exact coordinates of each atom in the crystal lattice. This would confirm the substitution pattern on the benzene ring and reveal the conformation of the methoxy and hydroxymethyl groups relative to the ring. For related but more complex molecules, such as Tris(4-methoxyphenyl)methanol, X-ray analysis has been successfully used to determine their structure and intermolecular interactions, such as hydrogen bonding, in the solid state researchgate.net.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for its balance of accuracy and computational cost, making it suitable for studying molecules of this size.

The first step in a computational study is typically geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For (4-Chloro-3-methoxyphenyl)methanol, conformational analysis is crucial due to the presence of two flexible dihedral angles: the rotation of the hydroxymethyl group (-CH₂OH) and the methoxy (B1213986) group (-OCH₃) relative to the benzene (B151609) ring.

Studies on substituted benzyl (B1604629) alcohols and anisoles reveal that the orientation of these groups is governed by a delicate balance of steric hindrance and electronic interactions. researchgate.netnih.gov For the methoxy group, two primary planar conformations are expected: an "O-cis" (or syn) conformation where the methyl group is oriented towards the chlorine atom, and an "O-trans" (or anti) conformation where it points away. The relative stability of these conformers would be influenced by steric repulsion and potential weak intramolecular interactions.

Similarly, the hydroxymethyl group's rotation determines the position of the hydroxyl (-OH) group. The conformational landscape of benzyl alcohol and its derivatives is complex, with possibilities of intramolecular hydrogen bonding. rsc.orgnih.gov In ortho-halogenated benzyl alcohols, for instance, an intramolecular hydrogen bond between the hydroxyl proton and the halogen atom can significantly stabilize certain conformations. rsc.orgnih.govrsc.org For this compound, the relative positions of the substituents would dictate the most stable rotational isomers. A comprehensive conformational search would be necessary to identify the global minimum energy structure and the relative energies of other stable conformers.

Table 1: Expected Key Dihedral Angles for Conformational Analysis of this compound

Dihedral Angle Description Expected Influence on Stability
C4-C3-O-CH₃ Rotation of the methoxy group Steric hindrance with adjacent chloro and hydrogen atoms; electronic effects.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energy difference, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov

For this compound, the HOMO is expected to be primarily localized on the electron-rich aromatic ring and the oxygen atoms of the methoxy and hydroxyl groups, which act as electron-donating centers. The LUMO, conversely, would likely be distributed over the aromatic ring, with significant contributions from the regions influenced by the electron-withdrawing chlorine atom. A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of electronic excitation. DFT calculations would provide precise energy values for these orbitals and a visual representation of their distribution.

Table 2: Predicted Characteristics of Frontier Molecular Orbitals for this compound

Orbital Predicted Localization Implication
HOMO Aromatic ring, O-atoms of -OCH₃ and -OH groups Regions susceptible to electrophilic attack.
LUMO Aromatic ring, C-Cl bond region Regions susceptible to nucleophilic attack.

| Energy Gap (ΔE) | Moderate | Determines chemical reactivity and electronic transition energy. |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the total charge distribution on the surface of a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.

In the MEP map of this compound, regions of negative potential (typically colored red or yellow) are expected around the electronegative oxygen atoms of the hydroxyl and methoxy groups, as well as the chlorine atom. These sites represent areas rich in electrons and are prone to attack by electrophiles. Conversely, regions of positive potential (colored blue) are anticipated around the hydrogen atoms, particularly the hydroxyl proton, making them susceptible to nucleophilic attack. The MEP map would provide a detailed picture of the molecule's electrostatic landscape, highlighting its polarity and reactive sites.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations can simulate these spectra by calculating the harmonic vibrational frequencies. researchgate.net These theoretical spectra are instrumental in assigning the vibrational modes observed in experimental data.

For this compound, key vibrational modes would include:

O-H stretching: A characteristic broad band in the IR spectrum, typically in the 3200-3600 cm⁻¹ region.

C-H stretching: Aromatic and aliphatic C-H stretches, usually found between 2800-3100 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

C-O stretching: Vibrations from the alcohol and methoxy ether linkages, expected in the 1000-1300 cm⁻¹ range.

C-Cl stretching: A strong vibration typically found in the lower frequency region of the spectrum.

Theoretical calculations would provide the precise frequencies and intensities for both IR and Raman spectra, aiding in the structural characterization of the molecule. nih.gov

Table 3: Predicted Major Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Spectral Activity
O-H stretch 3200 - 3600 Strong in IR
Aromatic C-H stretch 3000 - 3100 Medium in IR, Strong in Raman
Aliphatic C-H stretch 2850 - 3000 Medium-Strong in IR and Raman
Aromatic C=C stretch 1400 - 1600 Medium-Strong in IR and Raman
C-O stretch (Alcohol, Ether) 1000 - 1300 Strong in IR

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, including its interactions with a solvent.

An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal its dynamic behavior. The simulation would track the movements of all atoms over time, providing insights into:

Conformational Dynamics: The simulation would show the transitions between different rotational conformers of the methoxy and hydroxymethyl groups in solution, revealing their relative populations and the energy barriers for interconversion.

Solvation Effects: It would illustrate how solvent molecules arrange themselves around the solute, forming a solvation shell. The nature and strength of hydrogen bonding between the molecule's hydroxyl group and water molecules could be quantified.

Solvent Interaction Studies

The interaction of this compound with solvents, particularly water, is crucial for understanding its solubility, stability, and behavior in biological environments. Computational studies, including quantum mechanical calculations and molecular dynamics simulations on analogous compounds, offer a detailed picture of these interactions at the molecular level.

Hydrogen Bonding and Solvation Shell:

The primary interaction of this compound with protic solvents like water is through hydrogen bonding. The hydroxyl (-OH) group of the methanol (B129727) moiety can act as both a hydrogen bond donor and acceptor, while the oxygen atom of the methoxy (-OCH3) group primarily functions as a hydrogen bond acceptor.

Theoretical studies on hydrogen-bonded complexes of chlorophenols and water have shown strong linear correlations between structural parameters of the acidic hydroxyl group and the compound's pKa value nih.gov. For this compound, the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group influence the acidity of the hydroxyl group, thereby affecting the strength of hydrogen bonds.

Ab initio studies on substituted benzyl alcohol-water clusters reveal that the binding energies are dependent on whether the hydroxyl group is acting as a proton donor or acceptor koreascience.kr. The presence of substituents on the aromatic ring, such as the chloro and methoxy groups in the target compound, modulates these interactions through inductive and resonance effects koreascience.kr.

Molecular dynamics simulations of phenol (B47542) at the water liquid-vapor interface indicate that the hydroxyl group tends to be fully immersed in the water phase, while the aromatic ring orients itself to minimize unfavorable interactions nih.gov. For this compound, a similar orientation is expected, with the hydrophilic hydroxymethyl and methoxy groups interacting with water molecules, and the hydrophobic chlorophenyl ring being solvated accordingly.

Radial Distribution Functions:

Radial distribution functions (RDFs) derived from molecular dynamics simulations can provide a statistical representation of the solvent structure around the solute. For phenol in water, RDFs show a well-defined hydration shell researchgate.net. The first peak in the phenol-oxygen (water) RDF is found at approximately 3.2 Å, with a coordination number of about 38 water molecules in the hydration shell researchgate.net. It can be inferred that this compound would exhibit a similarly structured hydration shell, with specific contributions from the chloro, methoxy, and hydroxymethyl substituents influencing the local water density and orientation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a molecule like this compound, QSAR studies can predict its potential biological effects based on its physicochemical properties and structural features.

While specific QSAR models for this compound are not extensively documented, studies on related substituted phenols and benzyl alcohols provide a framework for understanding its potential activities. The key descriptors in such models often include:

Hydrophobicity (logP): The octanol-water partition coefficient is a critical parameter in QSAR models, influencing membrane permeability and interaction with hydrophobic pockets of target proteins.

Electronic Parameters (Hammett constants, pKa): These describe the electron-donating or withdrawing effects of substituents, which can affect the reactivity and binding affinity of the molecule.

Steric Parameters (Molar Refractivity, Taft parameters): These account for the size and shape of the molecule, which are crucial for fitting into a biological target's active site.

Topological Indices: These numerical descriptors of molecular topology can capture aspects of molecular size, shape, and branching.

QSAR studies on the toxicity of substituted phenols have demonstrated that hydrophobicity and electronic parameters are significant predictors of activity koreascience.kr. For instance, some models have shown that the toxicity of phenols can be dependent on both logP and the electronic parameter σ+ researchgate.net. Such models could be adapted to predict the biological activities of this compound, considering the specific electronic contributions of the chloro and methoxy groups.

The following table illustrates typical descriptors used in QSAR studies of phenolic compounds:

Descriptor CategoryExample DescriptorsRelevance to this compound
Hydrophobicity logP, logDGoverns membrane transport and hydrophobic interactions.
Electronic pKa, Hammett constants (σ), Dipole MomentInfluences ionization state, hydrogen bonding capacity, and electrostatic interactions.
Steric Molar Refractivity, Molecular VolumeDetermines the fit of the molecule into a binding site.
Topological Wiener Index, Randić IndexEncodes information about molecular size and branching.

Ligand Efficiency and Drug-likeness Assessments

In the context of drug discovery, ligand efficiency (LE) and drug-likeness are critical metrics for evaluating the potential of a compound to be developed into a drug.

Drug-likeness is a qualitative concept used to assess how "drug-like" a compound is based on its physicochemical properties. Several rule-based filters, such as Lipinski's Rule of Five, are used to evaluate drug-likeness. These rules generally consider properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors.

The properties of this compound in the context of drug-likeness are summarized in the table below:

PropertyValue (Predicted/Calculated)Lipinski's Rule of Five GuidelineCompliance
Molecular Weight 172.61 g/mol < 500Yes
logP ~2.0-2.5< 5Yes
Hydrogen Bond Donors 1 (from -OH)≤ 5Yes
Hydrogen Bond Acceptors 2 (from -OH and -OCH3)≤ 10Yes

As the table indicates, this compound adheres to Lipinski's Rule of Five, suggesting it possesses favorable physicochemical properties for a potential oral drug.

Pharmacophore Modeling

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. A pharmacophore model for a class of compounds can be used to screen large databases for new molecules with similar activity.

For a molecule like this compound, a pharmacophore model would typically include features such as:

Hydrogen Bond Donor: The hydroxyl group.

Hydrogen Bond Acceptor: The hydroxyl and methoxy oxygen atoms.

Aromatic Ring: The phenyl ring.

Hydrophobic Feature: The chloro-substituted aromatic ring.

Pharmacophore models are particularly relevant in the design of inhibitors for enzyme families like protein kinases, where the (4-Chloro-3-methoxyphenyl) group can serve as a key building block. In such models, the specific arrangement of these features is crucial for binding to the ATP-binding site of the kinase. The chloro and methoxy substituents can play a significant role in directing the orientation of the molecule within the binding pocket and forming specific interactions with amino acid residues.

Biological Activity and Mechanistic Investigations of 4 Chloro 3 Methoxyphenyl Methanol Derivatives

Antimicrobial Activity Studies

The antimicrobial potential of (4-Chloro-3-methoxyphenyl)methanol derivatives has been investigated against a range of pathogenic microorganisms, including both bacteria and fungi. These studies have revealed that specific structural modifications can lead to enhanced antimicrobial potency.

Derivatives of this compound have been shown to possess antibacterial properties. For instance, a series of novel 4-chloro-3-nitrophenylthiourea derivatives demonstrated significant antibacterial activity against both standard and hospital strains of bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 0.5-2 μg/mL, which is comparable to the antibiotic Ciprofloxacin. nih.gov Particularly, derivatives bearing 3,4-dichlorophenyl and 3-chloro-4-methylphenyl substituents were identified as promising agents against Gram-positive pathogens. nih.gov

Another study on pyrimido[4,5-c]isoquinoline-1,3,7,10(2H,4H)-tetraone derivatives, which can be conceptually related through the presence of a substituted chlorophenyl moiety, showed that these compounds inhibited Gram-positive pathogens in concentrations ranging from 0.5 to 64 µg/mL. nih.gov

The antibacterial activity of these derivatives is influenced by the nature and position of substituents on the aromatic ring. The presence of electron-withdrawing groups has been noted to enhance activity in some series of compounds.

Table 1: Antibacterial Activity of Selected this compound Derivatives and Related Compounds
Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
4-Chloro-3-nitrophenylthiourea derivativesStaphylococcus aureus0.5 - 2 nih.gov
4-Chloro-3-nitrophenylthiourea derivativesEscherichia coli0.5 - 2 nih.gov
Pyrimidoisoquinolinquinone derivativeStaphylococcus aureus (MRSA)0.5 - 64 nih.gov

In addition to their antibacterial effects, derivatives of this compound have exhibited promising antifungal activity. A study on 4-chloro-3-nitrophenyldifluoroiodomethyl sulfone, a related compound, demonstrated a minimal fungicidal concentration (MFC) against Candida albicans at 0.25 μg/mL in in vitro studies. nih.gov This highlights the potential of incorporating the 4-chloro-3-substituted phenyl motif in the design of new antifungal agents.

The relationship between the chemical structure of this compound derivatives and their antimicrobial activity is a critical area of investigation. Studies have shown that the nature and position of substituents on the phenyl ring play a significant role in determining the potency and spectrum of antimicrobial action.

For thiosemicarbazide (B42300) derivatives, the position of the 3-methoxyphenyl (B12655295) group was found to be crucial for antibacterial activity. dovepress.com Placing this group at the 4-position of the thiosemicarbazide skeleton, along with a halogen-substituted phenyl ring at the 1-position, resulted in selective bacteriostatic activity against Staphylococcus aureus. dovepress.com In another study of 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole analogues, longer alkyl substitutions at the C-4 position were favorable for fungicidal activity, while substitution at the C-5 position was unfavorable. nih.gov

Furthermore, the lipophilicity of the molecule, influenced by various substituents, is a key factor. A quantitative structure-activity relationship (QSAR) study on a series of antimicrobials, including substituted phenols, demonstrated that lipophilic properties, along with hydrogen-bond acidities, are primary factors for antimicrobial action. researchgate.net

Anticancer and Antiproliferative Properties

The quest for novel anticancer agents has led to the exploration of this compound derivatives, which have shown significant antiproliferative effects in various cancer cell lines.

A notable derivative, 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, was identified as a potent and selective Janus kinase 1 (JAK1) inhibitor. nih.gov The development of this compound highlights the utility of the (4-chloro-3-methoxyphenyl)amino moiety in designing targeted cancer therapeutics.

In another study, novel 4-methoxy-substituted (3′S,4′S)-(−)-cis-khellactone derivatives were synthesized and evaluated for their in vitro cytotoxicity against several human cancer cell lines, including HEPG-2 (liver carcinoma), SGC-7901 (gastric carcinoma), and LS174T (colon carcinoma). nih.govdovepress.com Several of these compounds exhibited potent cytotoxicity, with IC50 values in the low micromolar range. nih.govdovepress.com

Table 2: Anticancer Activity of Selected this compound Derivatives and Related Compounds
Compound/DerivativeCancer Cell LineActivity (IC50)Reference
4-methoxy-substituted (3′S,4′S)-(−)-cis-khellactone derivative (12e)HEPG-2 (Human liver carcinoma)6.1 - 9.2 µM nih.govdovepress.com
4-methoxy-substituted (3′S,4′S)-(−)-cis-khellactone derivative (12e)SGC-7901 (Human gastric carcinoma)6.1 - 9.2 µM nih.govdovepress.com
4-methoxy-substituted (3′S,4′S)-(−)-cis-khellactone derivative (12e)LS174T (Human colon carcinoma)6.1 - 9.2 µM nih.govdovepress.com

The anticancer effects of this compound derivatives are often mediated through specific molecular mechanisms, including the inhibition of key enzymes and the induction of programmed cell death (apoptosis).

The JAK1 inhibitor mentioned earlier, which contains the (4-chloro-3-methoxyphenyl)amino group, exerts its effect by selectively blocking the activity of the Janus kinase 1 enzyme, a critical component of signaling pathways that drive cell growth and proliferation in certain cancers. nih.gov The selectivity of this inhibitor for JAK1 over other kinases like JAK2 was a key achievement of the research. nih.gov

Furthermore, studies on 4-methoxy-substituted cis-khellactone derivatives have shown that their cytotoxic effects are linked to the induction of apoptosis. Mechanistic investigations revealed that these compounds can trigger the intrinsic apoptotic pathway, characterized by the dissipation of the mitochondrial membrane potential and the activation of key executioner enzymes like caspase-9 and caspase-3. nih.govdovepress.comresearchgate.net

Selectivity Towards Cancer Cells vs. Normal Cells

Derivatives of this compound have demonstrated a degree of selectivity in their cytotoxic effects, showing more pronounced activity against cancer cells compared to normal, healthy cells. One such derivative, 6-chloro-4-(methoxyphenyl) coumarin, exhibited significant anticancer activity across a range of cancer cell lines, including those from colon, breast, liver, and cervical cancers, with IC50 values ranging from 75 nmol/L to 1.57 μmol/L. nih.gov In contrast, its cytotoxicity towards normal human lung fibroblasts (WI-38) was considerably lower, with an IC50 value of 12.128 μmol/L. nih.gov This suggests a therapeutic window where the compound could potentially be effective against tumors while minimizing harm to non-cancerous tissues. nih.gov

The mechanism behind this selectivity is linked to the compound's ability to target microtubules, which are crucial for cell division. nih.gov By inducing the depolymerization of these structures, the compound halts the cell cycle in the G2-M phase, ultimately leading to programmed cell death, or apoptosis, in rapidly dividing cancer cells. nih.gov

Another related compound, 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide (C-4), has been shown to enhance the cytotoxicity of conventional chemotherapy drugs like paclitaxel (B517696) and vincristine (B1662923) in multidrug-resistant cancer cells without exhibiting cytotoxicity on its own. nih.gov This sensitizing effect is achieved by inhibiting the function of P-glycoprotein, a protein that pumps drugs out of cancer cells, thereby increasing the intracellular concentration of the anticancer agents. nih.gov

Prodrug Strategies

Prodrug strategies involve the chemical modification of a drug into a bioreversible entity to improve its delivery and pharmacokinetic properties. nih.gov This approach is particularly relevant for enhancing the percutaneous absorption of drugs, allowing for transdermal delivery which can bypass first-pass metabolism and provide sustained release. nih.gov

While specific prodrug strategies for this compound are not extensively detailed in the provided search results, the general principles of prodrug design can be applied. For instance, esterification is a common method to increase the lipophilicity of a drug, thereby enhancing its ability to permeate the skin. The ester would then be cleaved by enzymes in the skin to release the active parent drug. nih.gov

Examples of successful prodrug applications for other compounds include the development of piperazinylalkyl ester prodrugs of the active metabolite of nabumetone, which resulted in a 10-fold increase in skin permeation compared to the parent drug. nih.gov Similarly, a carbamate (B1207046) prodrug of hydroxybupropion (B195616) demonstrated a 2.7-fold increase in transdermal flux across human skin. nih.gov These examples highlight the potential of prodrug strategies to improve the delivery of therapeutic agents, a concept that could be explored for derivatives of this compound to optimize their therapeutic potential.

Antioxidant Activity and Free Radical Scavenging

Derivatives of this compound are part of a broader class of compounds that have been investigated for their antioxidant properties. Antioxidants are crucial for combating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (free radicals) and the body's ability to neutralize them. nih.gov Oxidative stress is implicated in the pathogenesis of various diseases, including diabetes and cancer. nih.gov

The antioxidant capacity of chemical compounds can be evaluated through various in vitro assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and the ferric reducing antioxidant power (FRAP) assay. nih.govnih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it and preventing it from causing cellular damage. nih.gov

For example, studies on thiosemicarbazone-triazole hybrids containing methoxy (B1213986) groups have demonstrated significant free radical scavenging abilities. nih.gov The presence of phenolic and flavonoid components in plant extracts is often associated with their antioxidative action. researchgate.net While direct data on the antioxidant activity of this compound itself is limited in the provided results, the presence of the methoxyphenyl group suggests a potential for such activity, as methoxy-substituted phenols are known to be effective antioxidants. Further research would be needed to quantify the specific free radical scavenging capacity of this compound and its derivatives.

Analgesic Potential

Several derivatives of this compound have been synthesized and evaluated for their analgesic, or pain-relieving, properties. A study focused on 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives, which share a substituted phenyl ring structure, demonstrated significant analgesic efficacy in mouse models. scispace.comresearchgate.netresearchgate.net

The analgesic activity of these synthesized compounds was assessed using the hot plate method, a standard test for centrally acting analgesics. scispace.comresearchgate.netresearchgate.net Several of the TFMP derivatives exhibited potent, dose-dependent analgesic effects, with some compounds showing efficacy comparable to or even exceeding that of morphine, a standard opioid analgesic. scispace.comresearchgate.net Specifically, compounds designated as 3, 5, 6, and 8 were identified as being particularly effective. researchgate.net The results suggest that these compounds may act on both peripheral and central pain pathways, involving both opioid-dependent and independent systems. researchgate.net

Another study on the methanol (B129727) extract of Pogostemon cablin also reported analgesic effects. nih.gov The extract was found to reduce the writhing response induced by acetic acid and decrease licking time in the formalin test, both of which are common models for assessing analgesic activity. nih.gov These findings underscore the potential of compounds with a substituted phenyl structure, including derivatives of this compound, as a basis for the development of new analgesic agents.

Antihypertensive Activity

The potential for derivatives of this compound to possess antihypertensive activity has been suggested through research on related chemical structures. A series of novel 4-(substituted-carbonylamino)-2H-1-benzopyran-3-ols were synthesized and shown to have blood pressure-lowering effects in spontaneously hypertensive rats. nih.gov

The mechanism of action for these benzopyran derivatives was identified as potassium-channel activation. nih.gov By enhancing the efflux of potassium ions from vascular smooth muscle cells, these compounds cause hyperpolarization of the cell membrane, leading to vasodilation and a subsequent reduction in blood pressure. nih.gov

While this study does not directly test this compound, the structural similarities between the active benzopyrans and derivatives of this compound suggest that the latter could also interact with potassium channels or other targets relevant to blood pressure regulation. Further investigation into the cardiovascular effects of this compound derivatives is warranted to explore this potential therapeutic application.

Other Reported Biological Activities (e.g., Janus Kinase 1 Inhibition)

Beyond the activities previously discussed, derivatives of this compound have been identified as potent and selective inhibitors of Janus Kinase 1 (JAK1). nih.gov JAK1 is a member of the Janus kinase family of enzymes that are involved in signaling pathways that regulate cell growth, survival, and differentiation, and are particularly important in the immune system.

A specific derivative, 3-((4-chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, was discovered through a medicinal chemistry program aimed at optimizing ligand efficiency and pharmacokinetic properties. nih.gov This compound demonstrated high potency and selectivity for JAK1 over other JAK family members, such as JAK2. nih.gov The selectivity was achieved by exploiting a key amino acid difference between the kinase domains of JAK1 and JAK2. nih.gov

Inhibitors of JAKs have therapeutic applications in a variety of autoimmune and inflammatory diseases. For example, another compound, 4-(4-hydroxyphenylamino)-6,7-dimethoxyquinazoline, has been identified as an inhibitor of Janus kinase 3 (JAK3). nih.gov The discovery of potent and selective JAK1 inhibitors derived from the this compound scaffold highlights the versatility of this chemical structure in targeting a range of biological pathways and its potential for the development of new therapeutics for immune-mediated disorders.

Molecular Docking Studies for Target Identification and Binding Affinity

Molecular docking has been instrumental in identifying the potential biological targets of this compound derivatives and in estimating their binding affinities. These computational simulations predict the preferred orientation of a ligand when bound to a receptor, providing a model of the ligand-protein complex. This information is crucial for understanding the molecular basis of the observed biological activity.

A notable example is the discovery of a potent and selective Janus Kinase 1 (JAK1) inhibitor, which incorporates the (4-chloro-3-methoxyphenyl)amino moiety. nih.gov In this study, structural information and molecular modeling were pivotal in guiding the medicinal chemistry strategy to enhance potency and selectivity. nih.gov By leveraging the structural differences between JAK family members, researchers were able to design derivatives with improved therapeutic profiles. nih.gov

In the case of the JAK1 inhibitor featuring the (4-chloro-3-methoxyphenyl)amino group, structural biology and modeling played a key role in understanding its binding mode. nih.gov While the specific interactions for this exact compound are proprietary and detailed in the primary literature, analogous studies on other kinase inhibitors reveal common binding patterns. For instance, the pyrazole (B372694) core, often linked to the (4-chloro-3-methoxyphenyl) moiety, can form crucial hydrogen bonds with the hinge region of the kinase domain. The substituted phenyl ring, in turn, occupies a hydrophobic pocket, with the chloro and methoxy groups influencing the orientation and electronic properties of the ring to optimize van der Waals contacts and minimize steric clashes.

To illustrate the types of interactions that are typically identified, the following table summarizes common ligand-protein interactions observed in molecular docking studies of kinase inhibitors with similar structural motifs.

Interaction TypeInteracting Ligand MoietyInteracting Protein Residue (Example)
Hydrogen BondPyrazole nitrogenHinge region backbone amide
Hydrogen BondCarboxamideCatalytic loop residue
Hydrophobic InteractionPhenyl ringGatekeeper residue
Hydrophobic InteractionMethoxy groupHydrophobic pocket residue

This table is a generalized representation based on common kinase inhibitor binding modes and does not represent specific data for a single named compound.

Molecular docking is not only used to visualize binding modes but also to predict the inhibitory activity of compounds. Docking algorithms calculate a scoring function to estimate the binding free energy of the ligand-protein complex. Lower docking scores generally indicate a more favorable binding interaction and are often correlated with higher inhibitory potency (e.g., lower IC50 values).

For the development of the JAK1 inhibitor, a medicinal chemistry strategy focused on optimizing parameters that influence dose size, including intrinsic potency. nih.gov This optimization is often guided by the predicted binding affinities from molecular docking. By comparing the docking scores of a series of analogs, researchers can prioritize the synthesis of compounds with the highest predicted activity.

The following table provides a hypothetical example of how docking scores might be used to rank a series of this compound derivatives based on their predicted inhibitory activity against a target protein.

CompoundDocking Score (kcal/mol)Predicted Activity
Derivative A-9.8High
Derivative B-8.5Moderate
Derivative C-7.2Low

This table is for illustrative purposes to demonstrate the application of docking scores in predicting inhibitory activity.

Analytical Methodologies and Quality Control

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of (4-Chloro-3-methoxyphenyl)methanol from starting materials, by-products, and degradation products.

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative monitoring of chemical reactions and the preliminary assessment of purity. In the context of synthesizing or handling this compound, TLC is invaluable for tracking the consumption of reactants and the formation of the product.

The choice of the mobile phase is critical and is determined by the polarity of the compounds to be separated. For this compound, which possesses moderate polarity due to the hydroxyl and methoxy (B1213986) groups, a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is typically effective. The separation occurs on a stationary phase, most commonly silica (B1680970) gel, which is polar.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. rsc.org The Rf value is dependent on the specific chromatographic conditions. By adjusting the solvent system, optimal separation can be achieved, with Rf values ideally falling between 0.2 and 0.8 for reliable assessment. researchgate.net Visualization of the spots on the TLC plate is often accomplished under UV light (typically at 254 nm) due to the aromatic nature of the compound, or by using staining reagents if the compound does not have a strong UV chromophore.

Table 1: Representative TLC Systems for the Analysis of this compound

Stationary PhaseMobile Phase (v/v)Expected Rf of this compoundVisualization Method
Silica Gel 60 F254Hexane:Ethyl Acetate (7:3)~ 0.4 - 0.5UV (254 nm)
Silica Gel 60 F254Toluene:Methanol (B129727) (9:1)~ 0.3 - 0.4UV (254 nm), Iodine vapor
Silica Gel 60 F254Dichloromethane:Methanol (95:5)~ 0.5 - 0.6UV (254 nm)

Note: Expected Rf values are estimates and can vary based on specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the precise quantification and purity determination of this compound. wikipedia.org Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, employing a non-polar stationary phase and a polar mobile phase.

A typical RP-HPLC method would utilize a C18 (octadecylsilyl) column. The mobile phase often consists of a mixture of water (sometimes buffered or with additives like trifluoroacetic acid to improve peak shape) and an organic modifier such as methanol or acetonitrile. acs.org Isocratic elution (constant mobile phase composition) can be used for simple purity checks, while gradient elution (varying mobile phase composition) is employed for separating complex mixtures containing impurities with a wide range of polarities.

Detection is most commonly performed using a UV detector, set at a wavelength where this compound exhibits strong absorbance. For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure reference standard and plotting the peak area against concentration. This allows for the accurate determination of the compound's concentration in a sample.

Table 2: Typical HPLC Parameters for the Analysis of this compound

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detector UV at ~280 nm
Injection Volume 10 µL
Column Temperature Ambient or 30 °C

Gas Chromatography (GC) is another powerful technique for the analysis of this compound, particularly for assessing its volatility and for detecting volatile impurities. The compound must be thermally stable and sufficiently volatile to be analyzed by GC.

In GC, the sample is vaporized and swept by a carrier gas (such as helium or nitrogen) through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the gas and stationary phases. For a polar compound like this compound, a polar capillary column (e.g., a wax-type column like polyethylene (B3416737) glycol) is often suitable. acs.org

A temperature program is typically used, where the column temperature is gradually increased to ensure the elution of all components in a reasonable time with good resolution. nih.gov A Flame Ionization Detector (FID) is a common choice for detection due to its high sensitivity to organic compounds. For structural confirmation and identification of unknown impurities, GC can be coupled with a Mass Spectrometer (GC-MS). acs.org

Table 3: Illustrative GC Conditions for this compound Analysis

ParameterCondition
Column ZB-WAXplus, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1 mL/min
Injector Temperature 250 °C
Detector Temperature 280 °C (FID)
Temperature Program Initial 150 °C for 2 min, ramp at 10 °C/min to 240 °C, hold for 5 min

Spectrophotometric Methods (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a simple and rapid technique used for the qualitative and quantitative analysis of compounds containing chromophores. The aromatic ring and the substituents in this compound allow it to absorb light in the UV region.

A UV-Vis spectrum, which is a plot of absorbance versus wavelength, can serve as a fingerprint for the compound. The wavelength of maximum absorbance (λmax) is a characteristic property. For this compound, dissolved in a suitable solvent like methanol or ethanol (B145695), the λmax is expected to be in the range of 275-285 nm, typical for substituted benzene (B151609) rings. mdpi.comnih.gov

For quantitative analysis, Beer-Lambert's law can be applied, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve of absorbance versus concentration can be prepared using standard solutions to determine the concentration of an unknown sample.

Table 4: UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)Molar Absorptivity (ε)
Methanol~282 nmConcentration-dependent
Ethanol~282 nmConcentration-dependent

Note: The exact λmax and molar absorptivity can vary slightly depending on the solvent and the purity of the compound.

Chemoinformatics and Database Management

Chemoinformatics plays a vital role in managing the vast amount of chemical data generated for compounds like this compound. Public and private databases are used to store, retrieve, and analyze chemical information.

Databases such as PubChem and ChEBI provide a wealth of information for this compound, including its chemical structure, identifiers, and predicted physicochemical properties. acs.org This information is crucial for researchers and for regulatory purposes. The management of analytical data, such as chromatograms and spectra, is often handled by Laboratory Information Management Systems (LIMS), which ensure data integrity, traceability, and efficient retrieval.

Table 5: Chemoinformatic Identifiers and Properties for this compound

Identifier/PropertyValueSource
Molecular Formula C8H9ClO2PubChem
Molecular Weight 172.61 g/mol PubChem
InChI InChI=1S/C8H9ClO2/c1-11-8-5-6(4-10)2-3-7(8)9/h2-3,5,10H,4H2,1H3PubChem
SMILES COC1=C(C=CC(=C1)CO)ClPubChem
Predicted XLogP3 2.1PubChem

Stability Studies of the Chemical Compound and its Derivatives

Stability testing is essential to understand how the quality of this compound varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and to establish the degradation pathways. researchgate.net

Based on its chemical structure, this compound may be susceptible to several degradation pathways:

Oxidation: The benzylic alcohol functional group can be oxidized, especially in the presence of air or oxidizing agents, to form the corresponding aldehyde, (4-Chloro-3-methoxyphenyl)carbaldehyde, which could be further oxidized to the carboxylic acid. mdpi.com

Thermal Degradation: At elevated temperatures, benzyl (B1604629) alcohols can undergo polymerization or other decomposition reactions. nih.gov

Photodegradation: Chlorinated aromatic compounds can be susceptible to degradation upon exposure to UV light, which may involve the cleavage of the carbon-chlorine bond. acs.org

Acid/Base Hydrolysis: The ether linkage is generally stable but can be cleaved under harsh acidic or basic conditions. wikipedia.org The benzylic alcohol may also undergo reactions in strongly acidic or basic media.

Stability studies involve storing the compound under defined conditions and analyzing it at specific time intervals using a stability-indicating method, typically a well-developed HPLC method that can separate the parent compound from all its degradation products.

Future Perspectives and Research Directions

Exploration of New Synthetic Pathways and Green Chemistry Principles

The traditional synthesis of (4-Chloro-3-methoxyphenyl)methanol often involves multi-step procedures that may utilize hazardous reagents and generate significant waste. u-szeged.hu Future research should prioritize the development of more sustainable and efficient synthetic routes. This includes the exploration of:

Biocatalytic and Chemoenzymatic Methods: The use of enzymes or whole-cell systems for the synthesis of substituted benzyl (B1604629) alcohols is a promising green alternative. mdpi.com Research into identifying or engineering enzymes that can selectively hydroxylate or reduce precursors to this compound could significantly improve the environmental footprint of its production. Chemoenzymatic strategies, which combine the selectivity of enzymes with the efficiency of chemical reactions, offer another powerful approach to developing sustainable synthetic pathways. mdpi.comresearchgate.net

Catalytic C-H Functionalization: Directing the functionalization of the C-H bonds of readily available precursors is a key goal of modern synthetic chemistry. Investigating catalytic systems, potentially involving transition metals, for the direct and selective introduction of the hydroxymethyl group onto a substituted chlorobenzene (B131634) precursor would represent a significant step forward.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processes. Developing a flow-based synthesis for this compound could lead to a more controlled and reproducible manufacturing process.

Use of Greener Solvents and Reagents: A systematic evaluation of reaction conditions to replace hazardous solvents and reagents with more environmentally benign alternatives is crucial. For example, exploring solvent-free reaction conditions or the use of water or bio-based solvents could significantly reduce the environmental impact of the synthesis. mdpi.com

Design and Synthesis of Advanced Derivatives with Enhanced Bioactivity

The this compound scaffold is present in a number of compounds with interesting biological activities. nih.govnih.gov Future work should focus on the rational design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties. Key strategies could include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core and evaluation of the biological activity of the resulting analogs can help to identify key structural features responsible for the desired therapeutic effects.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improvements in a molecule's biological activity or a reduction in its toxicity.

Scaffold Hopping: Computational techniques can be used to identify novel core structures (scaffolds) that can mimic the biological activity of the this compound-containing parent molecule, potentially leading to the discovery of new classes of compounds with improved properties. uni.lu

A summary of potential derivative classes and their target activities is presented in Table 1.

Derivative ClassPotential Therapeutic TargetRationale
Pyrazole-based inhibitorsJanus Kinase 1 (JAK1)Building on existing research demonstrating the efficacy of related scaffolds. nih.gov
Sulfonamide derivatives12-Lipoxygenase (12-LOX)Exploring the potential for anti-inflammatory and anti-cancer agents. nih.gov
Aminophthalazine derivativesPhosphodiesterase 5 (PDE5)Investigating potential treatments for cardiovascular conditions.

In-depth Mechanistic Studies of Biological Actions

While some derivatives containing the this compound moiety have shown promising biological activity, the precise mechanisms by which they exert their effects are often not fully understood. Future research should aim to elucidate these mechanisms through:

Target Identification and Validation: For derivatives with interesting phenotypic effects, identifying the specific protein or pathway they interact with is a critical step in understanding their mechanism ofaction.

Molecular Modeling and Simulation: Computational studies, such as molecular docking and molecular dynamics simulations, can provide insights into how these molecules bind to their biological targets at the atomic level. jksus.org

Biochemical and Cellular Assays: A range of in vitro and cell-based assays can be used to probe the effects of these compounds on specific biological processes, helping to unravel their mechanisms of action.

Development of Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) is a powerful strategy for the discovery and optimization of new drugs. researchgate.netoreilly.com This approach relies on knowledge of the three-dimensional structure of the biological target. For this compound derivatives, SBDD could be employed to:

Identify and Characterize Binding Pockets: X-ray crystallography or cryo-electron microscopy can be used to determine the structure of the target protein in complex with a derivative, revealing the key interactions that are important for binding.

Virtual Screening: Computational methods can be used to screen large libraries of virtual compounds to identify those that are predicted to bind to the target of interest. oreilly.com

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them together to create more potent lead compounds.

Potential in Materials Science or Other Non-Biological Applications

The chemical structure of this compound suggests that it could also have applications outside of the life sciences, particularly in the field of materials science. The presence of a reactive benzyl alcohol group and a substituted aromatic ring opens up possibilities for its use as a monomer or a modifying agent in the synthesis of novel polymers and functional materials.

Polymer Synthesis: Benzyl alcohol and its derivatives can undergo polymerization to form polybenzyls, which are known for their thermal stability. u-szeged.hu The specific substituents on the aromatic ring of this compound could impart unique properties to the resulting polymers, such as altered solubility, thermal stability, or flame retardancy. The chlorine and methoxy (B1213986) groups could also serve as handles for further functionalization of the polymer.

Functional Materials: Phenolic and chlorophenolic compounds are used in the production of a variety of materials, including resins, dyes, and pesticides. nasa.gov The unique substitution pattern of this compound could be exploited to create new materials with tailored properties. For example, it could be investigated as a component in high-performance polymers, where halogenated phenols can contribute to properties like thermal stability and char yield. nih.gov

Coatings and Conservation: Benzyl alcohol derivatives are being explored for applications in art conservation as more selective cleaning agents for historical oil paintings. mdpi.com The specific properties of this compound could be investigated in this context.

Collaborative and Interdisciplinary Research Opportunities

The diverse research directions outlined above highlight the need for a highly interdisciplinary approach. Future progress in understanding and exploiting the potential of this compound will be greatly enhanced by collaborations between researchers from various fields:

Medicinal and Synthetic Chemistry: To design and synthesize new derivatives and develop novel synthetic pathways.

Computational Chemistry and Biology: To perform molecular modeling, virtual screening, and structure-based design.

Pharmacology and Cell Biology: To conduct in vitro and in vivo studies to evaluate biological activity and elucidate mechanisms of action.

Materials Science and Polymer Chemistry: To explore the potential of this compound in the development of new materials.

Such collaborations would foster a synergistic environment where expertise can be shared, and new research avenues can be explored, ultimately accelerating the translation of basic research into practical applications. mdpi.com

Q & A

Q. What are the optimal synthetic routes for (4-Chloro-3-methoxyphenyl)methanol, and how can purity be maximized?

Methodological Answer: The compound can be synthesized via reduction of the corresponding ketone (e.g., 4-chloro-3-methoxyacetophenone) using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For high-purity yields:

  • Reduction Conditions : LiAlH₄ in anhydrous tetrahydrofuran (THF) at 0–5°C for 2–4 hours achieves >85% yield .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures removes byproducts.
  • Validation : Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/ethyl acetate) and confirm purity via HPLC (C18 column, methanol/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H NMR (CDCl₃) shows distinct signals: δ 7.35–7.40 (aromatic protons), δ 4.65 (CH₂OH, broad singlet), δ 3.85 (OCH₃, singlet). ¹³C NMR confirms the methoxy group (δ 56.2) and benzylic carbon (δ 65.1) .
  • IR : Strong O–H stretch (~3300 cm⁻¹), C–O (methoxy, ~1250 cm⁻¹), and aromatic C–Cl (~700 cm⁻¹) .
  • Mass Spectrometry : ESI-MS (positive mode) reveals [M+H]⁺ at m/z 186.04 (calculated for C₈H₈ClO₂⁺) .

Advanced Research Questions

Q. How can SHELX programs refine the crystal structure of this compound?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Index and integrate reflections with SHELXS .
  • Structure Solution : Apply direct methods (SHELXD) for phasing. For complex cases, employ Patterson or charge-flipping algorithms .
  • Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy. Validate using R-factors (R₁ < 5%) and check for hydrogen bonding with SHELXPRO .
  • Example : A related chlorinated methanol derivative showed intermolecular O–H···O hydrogen bonds (2.78 Å) stabilizing the lattice .

Q. How does graph set analysis elucidate hydrogen-bonding networks in this compound crystals?

Methodological Answer:

  • Graph Set Notation : Assign patterns (e.g., D , R₂²(8) ) to describe chains or rings formed by O–H···O and C–H···Cl interactions .
  • Case Study : In a similar compound, a D(2) motif formed via O–H···O bonds between hydroxyl groups, while C–H···Cl interactions created a R₂²(10) ring, influencing crystal packing .
  • Validation : Compare experimental bond lengths/angles (from XRD) with theoretical values (DFT calculations) to resolve ambiguities .

Q. What strategies resolve contradictions in spectroscopic and crystallographic data for derivatives?

Methodological Answer:

  • Cross-Validation : Combine XRD (absolute configuration) with circular dichroism (CD) for chiral derivatives. For example, a mismatch between XRD and CD may indicate dynamic disorder .
  • Chromatographic Purity : Use HPLC-MS to detect trace impurities (e.g., oxidation byproducts) that distort NMR or IR spectra .
  • Computational Modeling : Compare experimental IR/Raman spectra with density functional theory (DFT) simulations (B3LYP/6-311++G**) to identify unassigned peaks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.